Quinolin-8-yl 2-oxochromene-3-carboxylate
Overview
Description
Quinolin-8-yl 2-oxochromene-3-carboxylate is a chemical compound that combines the structural features of quinoline and coumarin. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2-oxochromene-3-carboxylate typically involves the reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines. This process is often carried out under mild conditions using a non-toxic and inexpensive base such as potassium carbonate. The reaction is usually performed in a one-pot protocol, which simplifies the process and improves the overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2-oxochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-8-yl 2-oxo-2H-chromene-3-carboxylic acid derivatives, while substitution reactions could produce a variety of functionalized quinoline and coumarin derivatives .
Scientific Research Applications
Quinolin-8-yl 2-oxochromene-3-carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful for studying enzyme interactions and cellular processes.
Medicine: this compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Quinolin-8-yl 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinolin-8-yl 2-oxochromene-3-carboxylate include:
- Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-cyclohexylmethyl-1H-indole-3-carboxylate (QUCHIC)
- Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of quinoline and coumarin structures. This unique arrangement allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
quinolin-8-yl 2-oxochromene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-18-14(11-13-5-1-2-8-15(13)23-18)19(22)24-16-9-3-6-12-7-4-10-20-17(12)16/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAPZZJNWZKJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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